Synthesis and Characterization of Tris(methylamino)borane: A Technical Guide
Synthesis and Characterization of Tris(methylamino)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(methylamino)borane, a significant compound in the field of boron-nitrogen chemistry. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the molecule, presenting data in a clear and accessible format for researchers and professionals in drug development and materials science.
Synthesis of Tris(methylamino)borane
The primary synthetic route to Tris(methylamino)borane, B(NHCH₃)₃, involves the reaction of a boron trihalide with methylamine. The most common precursor is boron trichloride (BCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the methylamine displaces the chloride ions on the boron atom. An excess of methylamine is typically used to neutralize the hydrogen chloride byproduct, which forms methylammonium chloride.
A general reaction scheme is as follows:
BCl₃ + 6 CH₃NH₂ → B(NHCH₃)₃ + 3 CH₃NH₃Cl
This reaction is typically carried out in an inert solvent, such as a non-polar organic solvent, under anhydrous conditions to prevent hydrolysis of the boron trichloride and the product.
Experimental Protocol: Synthesis of Tris(methylamino)borane
Materials:
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Boron trichloride (BCl₃) solution in an appropriate solvent (e.g., hexane)
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Methylamine (CH₃NH₂) gas or solution in an appropriate solvent (e.g., THF)
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Anhydrous non-polar solvent (e.g., hexane, toluene)
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Inert gas (e.g., nitrogen or argon)
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Standard Schlenk line and glassware
Procedure:
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A solution of boron trichloride in an anhydrous non-polar solvent is cooled in an ice bath under an inert atmosphere.
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An excess of methylamine (at least 6 equivalents) is slowly added to the cooled and stirred boron trichloride solution. This can be done by bubbling methylamine gas through the solution or by the dropwise addition of a methylamine solution.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
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The resulting white precipitate of methylammonium chloride is removed by filtration under an inert atmosphere.
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The solvent is removed from the filtrate under reduced pressure to yield crude Tris(methylamino)borane.
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The product can be further purified by vacuum distillation.
Characterization of Tris(methylamino)borane
Tris(methylamino)borane has been characterized using various spectroscopic techniques to confirm its structure and purity.[1]
Physical Properties
| Property | Value |
| Molecular Formula | C₃H₁₂BN₃ |
| Molecular Weight | 84.93 g/mol |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Density | Not specified in search results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Tris(methylamino)borane based on information for related compounds and general principles of spectroscopy.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.5 - 3.0 ppm | Doublet | 9H | -CH₃ |
| Broad signal | Singlet | 3H | -NH |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) | Assignment |
| ~28 - 35 ppm | -CH₃ |
Table 2.3: Predicted ¹¹B NMR Spectral Data
| Chemical Shift (δ) | Multiplicity |
| ~24 - 28 ppm | Singlet |
Table 2.4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3500 | N-H stretching |
| ~2800 - 3000 | C-H stretching |
| ~1450 - 1550 | B-N stretching |
| ~1350 - 1450 | C-H bending |
Table 2.5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 85 | [M]⁺ (for ¹¹B isotope) |
| 84 | [M]⁺ (for ¹⁰B isotope) |
| 70 | [M - CH₃]⁺ |
| 55 | [M - NHCH₃]⁺ |
Visualization of Workflows
Synthetic Pathway
Caption: Synthetic workflow for Tris(methylamino)borane.
Characterization Workflow
Caption: Characterization workflow for Tris(methylamino)borane.
